pKa Shift: 5‑Chloro‑8‑methylquinolin‑4‑ol Exhibits a Distinct Acid Dissociation Constant Relative to Non‑chlorinated and Non‑methylated Analogs
The predicted pKa of 5‑chloro‑8‑methylquinolin‑4‑ol (3.71 ± 0.40) is intermediate between that of its non‑chlorinated analog 8‑methylquinolin‑4‑ol (4.47 ± 0.40) and its non‑methylated analog 5‑chloroquinolin‑4‑ol (3.53 ± 0.40) . This indicates that neither the 5‑chloro nor the 8‑methyl substituent alone can replicate the ionisation behaviour of the dual‑substituted compound at physiological or formulation‑relevant pH. The ~0.76‑unit pKa depression produced by 5‑chlorination corresponds to an approximately 5.8‑fold difference in acid dissociation constant, meaning the fraction of neutral vs. anionic species will differ substantially between the target compound and 8‑methylquinolin‑4‑ol at any given pH .
| Evidence Dimension | Acid dissociation constant (pKa) of the 4‑hydroxyl group |
|---|---|
| Target Compound Data | pKa = 3.71 ± 0.40 (predicted) |
| Comparator Or Baseline | 8‑Methylquinolin‑4‑ol: pKa = 4.47 ± 0.40 (predicted); 5‑Chloroquinolin‑4‑ol: pKa = 3.53 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa = −0.76 vs. 8‑methylquinolin‑4‑ol; ΔpKa = +0.18 vs. 5‑chloroquinolin‑4‑ol |
| Conditions | Predicted values (ACD/Labs or analogous software); aqueous, 25 °C |
Why This Matters
The pKa governs the ionisation state of the 4‑hydroxyl group under assay or formulation conditions, directly affecting solubility, membrane permeability, and metal‑chelation capacity; a compound with a pKa that differs by >0.5 log units from its comparator will exhibit measurably different pH‑dependent behaviour.
